3-(benzo[d][1,3]dioxol-5-ylamino)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione
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Overview
Description
3-(benzo[d][1,3]dioxol-5-ylamino)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a chloro-substituted phenyl ring, and a pyrrole-2,5-dione core. Its intricate structure makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-ylamino)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Amination: The benzo[d][1,3]dioxole is then reacted with an amine to introduce the amino group.
Pyrrole-2,5-dione synthesis: This involves the condensation of a suitable diketone with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-ylamino)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-ylamino)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Researchers are exploring its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylamino)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, which can lead to its therapeutic effects. For example, it may inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) receptors, thereby preventing the growth of new blood vessels in tumors.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: Known for overcoming cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have shown significant anticancer activity.
Uniqueness
3-(benzo[d][1,3]dioxol-5-ylamino)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione stands out due to its unique combination of structural features, which contribute to its diverse range of biological activities
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-4-chloro-1-phenylpyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-14-15(19-10-6-7-12-13(8-10)24-9-23-12)17(22)20(16(14)21)11-4-2-1-3-5-11/h1-8,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCDZVNRKJIJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=C(C(=O)N(C3=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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